Thermal Stability Differentiation: Boiling Point Comparison with 4-Methyl Positional Isomer (CAS 60006-11-3)
The 2-methyl substitution on the central phenylene ring of the target compound produces a predicted boiling point of 583.8°C at 760 mmHg, which is 6.0°C lower than the 589.8°C predicted for the 4-methyl positional isomer (CAS 60006-11-3) . This difference arises from the altered geometry of the two urea NH groups: in the 2-methyl (ortho/ortho'-like) configuration, steric congestion around the methyl group reduces the effectiveness of intermolecular hydrogen bonding relative to the 4-methyl isomer, where the urea arms enjoy greater conformational freedom. The flash point follows a parallel trend, with the target compound predicted at 306.9°C versus 310.5°C for the 4-methyl isomer .
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 583.8°C (predicted) |
| Comparator Or Baseline | N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide), CAS 60006-11-3: 589.8°C (predicted) |
| Quantified Difference | Δ = -6.0°C (target lower) |
| Conditions | Predicted/computed values; experimental verification not available in public literature |
Why This Matters
A 6°C boiling point differential, while modest, can translate to meaningful differences in distillation cut points, sublimation behavior, and thermal stress exposure during high-temperature synthetic steps, making the 2-methyl isomer marginally more volatile and potentially requiring adjusted process parameters.
